5-(4-Fluorophenoxy)thiophene-2-carboxylic acid
Description
5-(4-Fluorophenoxy)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H7FO3S and a molecular weight of 238.24 g/mol . This compound features a thiophene ring substituted with a 4-fluorophenoxy group and a carboxylic acid group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
5-(4-fluorophenoxy)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3S/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBOKBQNEMNIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(S2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566529-89-2 | |
| Record name | 5-(4-fluorophenoxy)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid typically involves the reaction of 4-fluorophenol with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(4-Fluorophenoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
5-(4-Fluorophenoxy)thiophene-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has been instrumental in developing anti-inflammatory and analgesic drugs. The compound's unique structure allows for modifications that enhance biological activity and efficacy.
Case Study:
A study demonstrated that derivatives of thiophene-2-carboxylic acids exhibit potent anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth. These findings highlight the potential of this compound as a scaffold for developing new therapeutics targeting cancer cells .
Development of Advanced Materials:
this compound contributes to creating materials with unique electrical and optical properties. These materials are essential in producing sensors and conductive polymers, which have applications in various electronic devices.
Case Study:
Research has shown that incorporating this compound into polymer matrices significantly improves the conductivity and stability of the resulting materials under various environmental conditions .
Agrochemical Research
Potential in Crop Protection:
The compound is being explored as a building block for herbicides and pesticides. Its fluorinated structure enhances biological activity against specific pests while minimizing environmental impact.
Data Table: Agrochemical Applications
| Application Type | Example |
|---|---|
| Herbicides | Targeting broadleaf weeds |
| Pesticides | Insect control formulations |
Biochemical Research
Study of Biological Mechanisms:
In biochemical research, this compound is used to investigate enzyme inhibition and receptor binding. These studies are vital for understanding drug interactions and biological mechanisms at the molecular level.
Case Study:
A recent investigation into the binding affinity of this compound with specific receptors demonstrated its potential as a lead compound for developing new drugs targeting inflammatory pathways .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
5-(4-Fluorophenoxy)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: This compound has a similar structure but features a 4-fluorophenyl group instead of a 4-fluorophenoxy group.
5-(4-Fluorophenyl)thiophene-2-carboxylic acid hydrazide: This derivative contains a hydrazide group, which can further react to form various hydrazones and other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
5-(4-Fluorophenoxy)thiophene-2-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a 4-fluorophenoxy group and a carboxylic acid functional group. Its chemical formula is C12H9F O3S, with a molecular weight of approximately 248.26 g/mol. The presence of the fluorine atom and the carboxylic acid group enhances its solubility and reactivity, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Receptor Interaction : It interacts with various receptors, modulating their activity, which may lead to therapeutic effects in conditions like cancer and inflammation .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential use in treating infections .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays demonstrated significant anti-proliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG-2 (liver cancer) | <25 |
| MCF-7 (breast cancer) | <25 | |
| PC-3 (prostate cancer) | <25 |
These results indicate that the compound may act as a potent inhibitor of cancer cell growth, warranting further investigation into its mechanisms and therapeutic applications .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies demonstrated that it effectively reduced inflammation markers in vitro by inhibiting the activation of NF-kappa-B, a key transcription factor involved in inflammatory responses .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study evaluated the anti-proliferative effects of various thiophene derivatives on HepG-2 and MCF-7 cell lines. The results indicated that compounds similar to this compound exhibited IC50 values below 25 µM, suggesting strong anticancer activity .
- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory properties revealed that this compound could significantly lower cytokine levels in endothelial cells, thereby reducing inflammation in experimental models .
- Antimicrobial Activity : In another study assessing antimicrobial properties, this compound demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-fluorophenol with a halogenated thiophene-2-carboxylic acid derivative (e.g., 5-bromothiophene-2-carboxylic acid) in the presence of a base like K₂CO₃ or NaOH. Solvents such as DMF or DMSO are used under reflux (80–120°C) to facilitate the reaction. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
Q. How can NMR and HPLC confirm the structural integrity and purity of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the thiophene ring protons (δ 6.5–7.5 ppm), fluorophenoxy aromatic protons (δ 6.8–7.3 ppm), and carboxylic acid proton (broad ~δ 12–13 ppm). The fluorine atom’s electron-withdrawing effect deshields adjacent protons.
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%). Retention times should correlate with standards, and impurities (e.g., unreacted starting materials) are identified via spiking experiments .
Q. What safety protocols are critical when handling fluorinated thiophene derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.
- Storage : Keep in airtight containers away from strong oxidizers and bases to prevent hazardous reactions (e.g., decomposition to sulfur oxides) .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorophenoxy group introduction be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites on the thiophene ring. Experimental optimization includes:
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer the fluorophenoxy group to the 5-position.
- Catalysis : Use Pd-catalyzed C–O coupling for precise control.
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor the desired regioisomer .
Q. What in vitro assays evaluate the biological activity of derivatives of this compound?
- Methodological Answer :
- Anti-inflammatory Assays : COX-1/COX-2 inhibition assays using human recombinant enzymes. Measure IC₅₀ values via spectrophotometric detection of prostaglandin metabolites.
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., RAW 264.7 macrophages) to assess safety margins.
- Target Validation : Pair with siRNA knockdown studies to confirm mechanism-of-action specificity .
Q. How does the fluorine substituent influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The 4-fluorophenoxy group’s electron-withdrawing effect:
- Acid Stability : Enhances carboxylic acid’s resistance to decarboxylation at high temperatures.
- Nucleophilic Acyl Substitution : Activates the carbonyl group for amide or ester formation.
- Cross-Coupling Compatibility : Fluorine’s ortho-directing effect facilitates Suzuki-Miyaura couplings at the thiophene ring .
Q. What computational tools predict decomposition pathways under thermal stress?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
